molecular formula C20H23Cl2NO4S B3788227 {3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol

{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No.: B3788227
M. Wt: 444.4 g/mol
InChI Key: CGQIGGKKNDUGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions required for these reactions and the products that are formed .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is a drug or a catalyst, this would involve a discussion of how it interacts with other molecules to exert its effect .

Properties

IUPAC Name

[1-(5-chloro-2-methoxyphenyl)sulfonyl-3-[(3-chlorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO4S/c1-27-18-7-6-17(22)11-19(18)28(25,26)23-9-3-8-20(13-23,14-24)12-15-4-2-5-16(21)10-15/h2,4-7,10-11,24H,3,8-9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQIGGKKNDUGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol
Reactant of Route 2
{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol
Reactant of Route 3
{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol
Reactant of Route 4
{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol
Reactant of Route 5
{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol
Reactant of Route 6
{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.